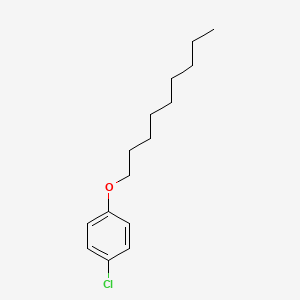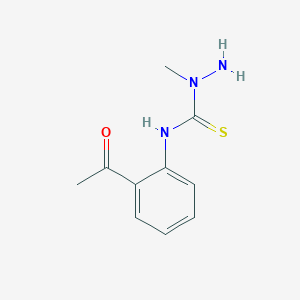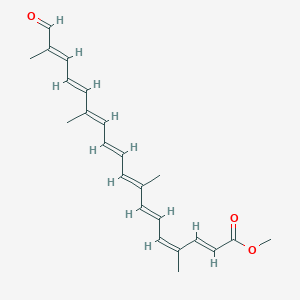
Methyl (9Z)-8'-oxo-6,8'-diapo-6-carotenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is a carotenoid derivative known for its vibrant color and potential applications in various fields. Carotenoids are naturally occurring pigments found in plants and some microorganisms, and they play a crucial role in photosynthesis and protection against oxidative damage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate typically involves the oxidative cleavage of carotenoids such as β-carotene. One common method is the use of ozonolysis, where ozone is used to cleave the double bonds in β-carotene, followed by reduction to yield the desired compound . The reaction conditions often include low temperatures and the presence of a reducing agent like zinc or dimethyl sulfide.
Industrial Production Methods
Industrial production of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate may involve large-scale extraction from natural sources such as Bixa orellana (annatto) seeds, which are rich in carotenoids . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different properties and applications.
科学的研究の応用
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate has several scientific research applications:
Chemistry: Used as a model compound to study carotenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in photosynthesis and antioxidant activity.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetics due to its vibrant color and safety profile.
作用機序
The mechanism of action of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound acts as an antioxidant, neutralizing ROS and protecting cells from oxidative damage. It also interacts with various enzymes and signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Methyl (9Z)-octadec-9-enoate: Another carotenoid derivative with similar antioxidant properties.
Methyl (9Z,11E)-octadecadienoate: Known for its potential anticancer activity.
Methyl 9(Z)-Eicosenoate: Used in lipid research and has similar chemical properties.
Uniqueness
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
101034-51-9 |
|---|---|
分子式 |
C23H28O3 |
分子量 |
352.5 g/mol |
IUPAC名 |
methyl (2E,4Z,6E,8E,10E,12E,14E,16E)-4,8,13,17-tetramethyl-18-oxooctadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C23H28O3/c1-19(12-8-14-21(3)16-17-23(25)26-5)10-6-7-11-20(2)13-9-15-22(4)18-24/h6-18H,1-5H3/b7-6+,12-8+,13-9+,17-16+,19-10+,20-11+,21-14-,22-15+ |
InChIキー |
JMFNGSBVJBPGQR-IWRWKHRWSA-N |
異性体SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=O)/C=C/C=C(/C)\C=C\C(=O)OC |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


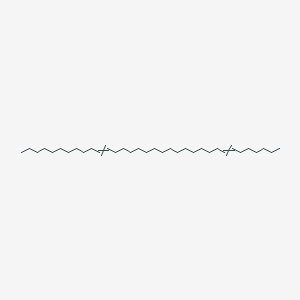
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
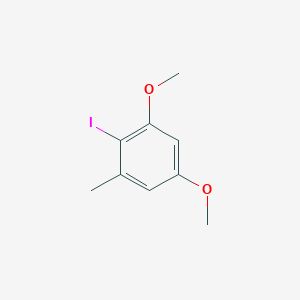
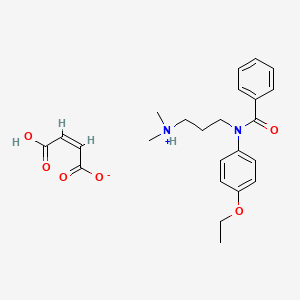
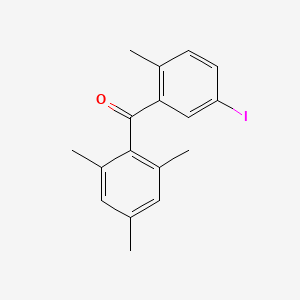
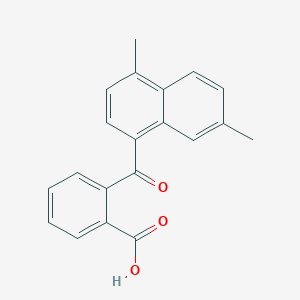
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
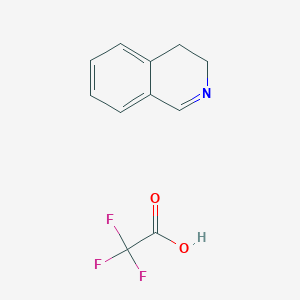
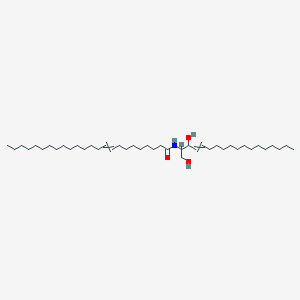
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
